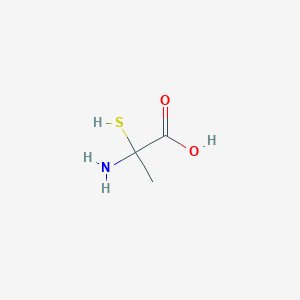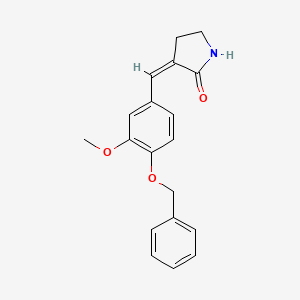
2-Amino-2-mercaptopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-mercaptopropanoic acid (C₃H₆O₂S) is a small organic compound with the following structure:
H₂N-CH(CH₂SH)-COOH
It contains an amino group (NH₂), a carboxylic acid group (COOH), and a thiol (sulfhydryl) group (SH). The compound is also referred to as α-mercaptopropanoic acid due to the position of the thiol group on the carbon chain. Thiolactic acid is a colorless, water-soluble solid.
准备方法
Synthesis::
- Thiolactic acid can be synthesized via the reaction of chloroacetic acid with ammonium thiocyanate .
- The reaction proceeds as follows:
- Chloroacetic acid reacts with ammonium thiocyanate to form ammonium α-thiolactate .
- Ammonium α-thiolactate is then acidified to yield 2-amino-2-mercaptopropanoic acid.
- Thiolactic acid is produced on an industrial scale through the above synthetic route.
- It is used as a precursor in the synthesis of various chemicals and pharmaceuticals.
化学反应分析
Thiolactic acid undergoes several important reactions:
Oxidation: It can be oxidized to form (e.g., dimerization of two thiolactic acid molecules).
Reduction: Reduction of the thiol group yields the corresponding alcohol.
Substitution: The thiol group can be substituted with other functional groups.
Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.
Common reagents and conditions:
Oxidation: Typically, oxidizing agents like or are used.
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles can replace the thiol group.
Acid-Base Reactions: Reaction with strong bases or acids.
Major products:
- Oxidation: Disulfides (e.g., dimer of thiolactic acid).
- Reduction: Alcohol derivative.
- Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Thiolactic acid finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Used in protein modification and labeling.
Medicine: It is a precursor for drugs and pharmaceuticals.
Industry: Used in the production of polymers and specialty chemicals.
作用机制
The exact mechanism of action for thiolactic acid depends on its specific application. its thiol group can participate in redox reactions, protein binding, and enzyme inhibition.
相似化合物的比较
Thiolactic acid is unique due to its combination of amino, carboxylic acid, and thiol functionalities. Similar compounds include cysteine , which also contains a thiol group, but lacks the carboxylic acid functionality.
属性
分子式 |
C3H7NO2S |
|---|---|
分子量 |
121.16 g/mol |
IUPAC 名称 |
2-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c1-3(4,7)2(5)6/h7H,4H2,1H3,(H,5,6) |
InChI 键 |
KQBWMNSIGFMUBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)(N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)





![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)



![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)

